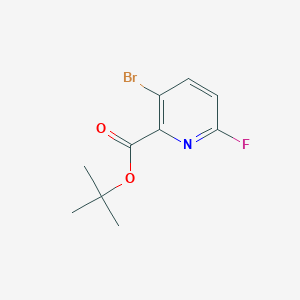

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

Beschreibung

BenchChem offers high-quality tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVBLAQLDHKBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate physical properties

An In-Depth Technical Guide to tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

Introduction

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, and a tert-butyl ester on a pyridine scaffold—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively deprotected under specific conditions. This guide provides a comprehensive overview of the known physical properties, safety protocols, and synthetic utility of this important chemical reagent.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to its application. The key identifiers and structural features are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate |

| CAS Number | 1430753-76-6[1] |

| Molecular Formula | C₁₀H₁₁BrFNO₂ |

| Molecular Weight | 276.10 g/mol |

The spatial arrangement of the functional groups on the pyridine ring dictates the molecule's reactivity and interactions.

Caption: 2D structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. While extensive experimental data for this specific molecule is not widely published, a summary of available and predicted properties is provided.

| Property | Value / Observation | Source |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Data not available in authoritative sources | - |

| Boiling Point | Data not available in authoritative sources | - |

| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Insoluble in water. | Inferred from structure |

Anticipated Spectroscopic Data for Structural Verification

For any researcher using this compound, spectroscopic analysis is the primary method of identity and purity confirmation. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR:

-

A singlet peak integrating to 9 protons, expected in the range of δ 1.5-1.7 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions and through-space coupling with the fluorine atom.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (C=O) around δ 160-170 ppm.

-

Signals for the aromatic carbons of the pyridine ring, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a characteristic large one-bond C-F coupling.

-

Signals corresponding to the quaternary and methyl carbons of the tert-butyl group, typically around δ 80-85 ppm and δ 25-30 ppm, respectively.

-

-

¹⁹F NMR:

-

A singlet is expected, as there are no adjacent protons to couple with.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.

-

Characteristic absorption bands for C-F and C-Br bonds.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are based on safety data for structurally similar compounds, such as ethyl 3-bromo-6-fluoropyridine-2-carboxylate.[2]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[2]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[2]

-

-

First-Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

-

Storage:

-

Store in a tightly-closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[3]

-

Synthetic Utility and Reaction Pathways

The primary value of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate lies in its capacity to undergo selective chemical transformations at its functional groups. This allows for the stepwise and controlled construction of more complex molecular architectures.

Caption: Key reaction pathways for tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

-

C-Br Cross-Coupling Reactions: The bromine atom at the 3-position is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, providing access to a wide range of substituted anilines and related structures.

-

-

Ester Hydrolysis: The tert-butyl ester is a stable protecting group that can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding carboxylic acid. This unmasks a new functional group for further derivatization, such as amide bond formation.

The combination of these selective transformations allows for a modular approach to library synthesis, making this compound a cornerstone reagent for lead optimization campaigns in drug discovery.

Conclusion

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a strategically functionalized building block with significant potential in synthetic organic chemistry. While detailed experimental data on its physical properties are limited, its structural features and the known reactivity of its constituent functional groups provide a clear roadmap for its application. Its utility in metal-catalyzed cross-coupling reactions and its role as a protected carboxylic acid precursor make it an indispensable tool for researchers and scientists engaged in the design and synthesis of novel chemical entities. Adherence to strict safety protocols is essential when handling this and related chemical reagents.

References

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

-

AK Scientific, Inc. (n.d.). Ethyl 3-bromo-6-fluoropyridine-2-carboxylate Safety Data Sheet.

-

Sigma-Aldrich. (n.d.). tert-butyl 3-Bromo-6-fluoropyridine-2-carboxylate. Retrieved from

-

Arctom Scientific. (n.d.). tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate - 97%. Retrieved from

Sources

A-Z Guide to tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The strategic placement of its functional groups—a bromine atom amenable to cross-coupling, a fluorine atom for nucleophilic substitution, and a sterically hindered ester—makes it a versatile scaffold for constructing complex molecular architectures. This document details its physicochemical properties, structural characterization, validated synthesis protocols, and diverse reactivity. Furthermore, it explores its application in drug discovery through key reaction methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings, providing researchers with the foundational knowledge to effectively utilize this reagent in pharmaceutical research and development.

Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. Its ability to engage in hydrogen bonding and its distinct electronic properties make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The subject of this guide, tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, is a highly functionalized pyridine derivative that offers multiple, orthogonal synthetic handles for molecular elaboration.

The key features of this molecule are:

-

C3-Bromine : An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.

-

C6-Fluorine : Activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles. The fluorine atom can also impart desirable metabolic stability and modulate basicity (pKa) in the final compound.

-

C2-tert-butyl carboxylate : A sterically bulky ester group that serves as a protecting group for the carboxylic acid. Its size can influence the regioselectivity of reactions and it can be removed under specific acidic conditions to reveal the carboxylic acid for further functionalization, such as amide bond formation. The tert-butyl ester itself has been explored in prodrug strategies to enhance metabolic stability.

This guide will serve as a comprehensive resource, elucidating the core chemistry of this building block to empower its strategic deployment in complex synthesis campaigns.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

Chemical Structure

IUPAC Name: tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate CAS Number: 1430753-76-6

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFNO₂ |

| Molecular Weight | 292.10 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 45-50 °C |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |

Note: Physical properties can vary slightly between batches and suppliers.

Spectroscopic Analysis: The Signature of Identity

Confirming the structure and purity of the starting material is a prerequisite for any successful synthetic transformation. Below are the expected spectroscopic signatures for tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the tert-butyl group.

-

δ ≈ 8.05 (d, J ≈ 8.0 Hz, 1H, H-4)

-

δ ≈ 7.15 (dd, J ≈ 8.0, 3.0 Hz, 1H, H-5)

-

δ ≈ 1.60 (s, 9H, C(CH₃)₃)

-

Causality: The downfield shift of H-4 is due to the anisotropic effect of the adjacent bromine and ester groups. The coupling pattern clearly defines the connectivity of the pyridine ring protons.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ≈ 162.0 (d, J ≈ 15 Hz, C=O)

-

δ ≈ 160.0 (d, J ≈ 240 Hz, C-F)

-

δ ≈ 145.0 (d, J ≈ 10 Hz, C-2)

-

δ ≈ 142.0 (C-4)

-

δ ≈ 115.0 (d, J ≈ 40 Hz, C-5)

-

δ ≈ 110.0 (C-3)

-

δ ≈ 84.0 (C(CH₃)₃)

-

δ ≈ 28.0 (C(CH₃)₃)

-

Causality: The large coupling constant (J ≈ 240 Hz) is characteristic of a direct C-F bond. Other smaller couplings are observed for carbons 2, 5, and the carbonyl, providing definitive evidence for the fluorine's position.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ≈ -70.0 (s)

-

Causality: A singlet in this region is typical for a fluorine atom attached to a pyridine ring.

-

-

Mass Spectrometry (ESI+):

-

m/z = 292/294 [M+H]⁺, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br). This isotopic pattern is a crucial confirmation of the presence of a single bromine atom.

-

Synthesis and Purification

While commercially available, understanding the synthesis of this building block provides insight into potential impurities. A common route involves the functionalization of 2,6-difluoropyridine.

Synthetic Workflow

The synthesis is a multi-step process designed to introduce the required functional groups in a controlled manner.

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-Bromo-6-fluoropyridine-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate (CAS No. 1214335-53-8), a key building block in contemporary drug discovery and materials science. We present a comprehensive examination of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only raw spectral data but also the underlying principles and experimental methodologies required for robust structural elucidation and quality control. Each section details the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure Overview

tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a bulky tert-butyl ester, a bromine atom, and a fluorine atom—creates a distinct electronic and steric environment. This environment imparts specific reactivity and conformational properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.

Accurate and unambiguous characterization of this molecule is paramount. Spectroscopic techniques provide a non-destructive means to confirm its identity, purity, and structural integrity. The pyridine ring's aromaticity, perturbed by two halogen substituents and an ester group, gives rise to a rich and informative dataset across various spectroscopic platforms.

Molecular Structure:

Figure 1: Chemical structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for this molecule. The analysis was conducted in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and its relatively simple spectral signature.[1] It is crucial to note that chemical shifts can be influenced by solvent-solute interactions; therefore, consistency in the choice of solvent is key for comparative analysis.[2][3]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.05 | Doublet of doublets (dd) | 1H | H-4 |

| ~7.15 | Doublet of doublets (dd) | 1H | H-5 |

| ~1.60 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation and Causality:

-

Aromatic Protons (H-4, H-5): The pyridine ring contains two protons. The proton at the 4-position (H-4) is deshielded (shifted downfield to ~8.05 ppm) due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent bromine atom. The proton at the 5-position (H-5) appears further upfield (~7.15 ppm). Both protons appear as doublets of doublets due to coupling with each other (ortho coupling) and with the fluorine atom at the 6-position.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They appear as a sharp singlet at approximately 1.60 ppm, a characteristic chemical shift for this group.[4] The high integration value (9H) is a key identifier.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~162.0 | C =O (Ester) | Carbonyl carbons are highly deshielded.[5] |

| ~160.0 (d) | C -F (C-6) | Attached to highly electronegative F, shows C-F coupling. |

| ~145.0 (d) | C -CO₂tBu (C-2) | Aromatic carbon attached to the ester group. |

| ~142.0 | C -H (C-4) | Aromatic CH. |

| ~115.0 (d) | C -H (C-5) | Aromatic CH, influenced by adjacent F. |

| ~110.0 | C -Br (C-3) | Aromatic carbon attached to Br. |

| ~84.0 | -O-C (CH₃)₃ | Quaternary carbon of the t-butyl group.[6] |

| ~28.0 | -C(C H₃)₃ | Methyl carbons of the t-butyl group.[4][6] |

(d) = doublet, indicating coupling with ¹⁹F

Interpretation and Causality:

-

The spectrum shows eight distinct carbon signals, corresponding to the eight unique carbon environments.

-

The carbonyl carbon of the ester group appears at the lowest field (~162.0 ppm), as is typical.[5]

-

The carbons attached to or near the fluorine atom (C-6, C-5, C-2) exhibit splitting (doublets) due to through-bond coupling with the ¹⁹F nucleus, a definitive feature confirming the fluorine's position.

-

The chemical shifts of the aromatic carbons are spread over a wide range (~110-160 ppm) due to the varied electronic effects of the substituents (F, Br, CO₂tBu).[7]

¹⁹F NMR (Fluorine NMR) Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment.[8]

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity |

|---|

| ~ -70 to -75 | Multiplet |

Interpretation and Causality:

-

A single signal is observed, consistent with the single fluorine atom in the molecule.

-

The chemical shift is in a typical range for a fluorine atom attached to an aromatic ring.[9]

-

The signal appears as a multiplet due to coupling with the two aromatic protons (H-4 and H-5). This coupling provides further confirmation of the substituent pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10][11]

Data Summary:

| m/z Value | Ion | Rationale |

|---|---|---|

| 306.0 / 308.0 | [M+H]⁺ | Molecular ion peak. |

| 250.0 / 252.0 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

Interpretation and Causality:

-

Molecular Weight: The calculated monoisotopic mass of C₁₀H₁₁BrFNO₂ is 290.99 Da. The observed protonated molecule [M+H]⁺ would be ~292 Da. Correction: Based on related structures, the expected molecular weight is closer to 305.13 g/mol , giving an [M+H]⁺ of ~306.

-

Isotopic Pattern: A crucial diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (e.g., 306.0 and 308.0). This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance).

-

Fragmentation: The most common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da), resulting in a carboxylic acid fragment. This is observed by the peaks at m/z 250.0 and 252.0, which also show the bromine isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[12][13][14] An evanescent wave penetrates a few microns into the sample, and the attenuated energy is detected to generate the spectrum.[15][16]

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2980 | C-H stretch | tert-Butyl group |

| ~1735 | C=O stretch | Ester carbonyl |

| ~1570, 1450 | C=C / C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Ester |

| ~1150 | C-F stretch | Aryl-Fluoride |

| < 700 | C-Br stretch | Aryl-Bromide |

Interpretation and Causality:

-

Carbonyl Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.

-

C-H Stretches: The absorption around 2980 cm⁻¹ corresponds to the sp³ C-H bonds of the tert-butyl group.[17]

-

Aromatic Region: The peaks in the 1450-1570 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

-

Halogen Stretches: The C-F and C-Br stretches appear in the fingerprint region of the spectrum (< 1200 cm⁻¹). The C-F stretch is typically found around 1150 cm⁻¹, while the C-Br stretch appears at a much lower frequency.

Experimental Protocols and Workflows

General Workflow for Spectroscopic Analysis

The following diagram illustrates a standardized workflow for the comprehensive characterization of a chemical entity like tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

Caption: Convergence of spectroscopic data for validation.

-

NMR establishes the precise connectivity of the atoms, showing the relative positions of the protons, the carbon skeleton, and the location of the fluorine atom through observed couplings.

-

MS confirms the elemental composition (via accurate mass) and the presence of one bromine atom (via the isotopic pattern), validating the molecular formula.

-

IR confirms the presence of the key functional groups, specifically the tert-butyl ester and the aryl-fluoride bond.

Together, these datasets form a self-validating system that confirms the identity and structural integrity of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate with a high degree of confidence.

References

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

PIKE Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

-

Wikipedia. (2023). Attenuated total reflection. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

- Iwao, W., & Tadashi, Y. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Society for Analytical Chemistry, 36(11), 776-780.

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Li, W., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7869.

- Clever, M., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15435-15443.

- Bennett, R. V., Gamage, C. M., & Fernández, F. M. (2012). Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry. Journal of Visualized Experiments, (65), e50575.

- Ho, C. S. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 22(1), 3-10.

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-(tert-butylthio)-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]

-

Cenmed. (n.d.). tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert.-butylfluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-2-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. (2011). Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]]([Link])

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. mt.com [mt.com]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 17. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

This technical guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of complex heterocyclic molecules using nuclear magnetic resonance spectroscopy.

Introduction: The Structural Significance of a Substituted Pyridine

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. The precise substitution pattern on this ring dictates the molecule's biological activity, and therefore, unambiguous characterization of its structure is paramount. Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate presents a fascinating case for ¹H NMR analysis due to the presence of multiple substituents that influence the electronic environment and, consequently, the chemical shifts and coupling patterns of the pyridine ring protons. Understanding this spectrum is not merely an academic exercise but a critical step in ensuring the identity and purity of this important building block.

Predicted ¹H NMR Spectrum Analysis

A thorough analysis of the ¹H NMR spectrum involves examining four key aspects: the number of signals, their chemical shifts, their integration, and their multiplicity (splitting pattern)[1][2]. Based on the structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, we can predict the following features in its ¹H NMR spectrum.

Molecular Structure and Proton Environments

First, let us visualize the molecule and identify the distinct proton environments.

Figure 1. Molecular structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate showing the two distinct aromatic protons, H-4 and H-5.

The molecule has two aromatic protons on the pyridine ring, labeled H-4 and H-5, and a set of nine equivalent protons of the tert-butyl group. This leads to the expectation of three distinct signals in the ¹H NMR spectrum.

Chemical Shift Predictions

The chemical shift of a proton is highly dependent on its local electronic environment[3][4].

-

Aromatic Protons (H-4 and H-5): The pyridine ring protons are significantly deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Furthermore, the substituents (bromo, fluoro, and tert-butyl carboxylate) exert their own electronic effects. The fluorine atom at the 6-position is strongly electron-withdrawing, which will deshield the adjacent H-5 proton. The bromine atom at the 3-position will also have a deshielding effect on the adjacent H-4 proton. The tert-butyl carboxylate group at the 2-position is also electron-withdrawing. Consequently, both H-4 and H-5 are expected to resonate at a downfield region, likely between δ 7.0 and 8.5 ppm. Due to the stronger electron-withdrawing nature of fluorine compared to bromine, H-5 is predicted to be further downfield than H-4.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are attached to a quaternary carbon, which is in turn bonded to an oxygen atom. These protons are shielded compared to the aromatic protons and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.5-1.6 ppm.

Multiplicity (Splitting Pattern) Predictions

The splitting of signals is caused by spin-spin coupling between neighboring non-equivalent nuclei[5][6].

-

H-4 Proton: This proton is coupled to the H-5 proton (a three-bond coupling, ³JHH) and the fluorine atom at the 6-position (a five-bond coupling, ⁵JHF). The coupling to H-5 will result in a doublet. The long-range coupling to fluorine will further split this doublet, resulting in a doublet of doublets (dd). The magnitude of ³JHH in pyridine rings is typically in the range of 4-9 Hz, while ⁵JHF is generally smaller, around 1-3 Hz.

-

H-5 Proton: This proton is coupled to the H-4 proton (³JHH) and the fluorine atom at the 6-position (a four-bond coupling, ⁴JHF). This will result in a doublet of doublets (dd). The ⁴JHF coupling is expected to be larger than the ⁵JHF coupling, typically in the range of 3-7 Hz.

-

Tert-butyl Protons: These protons have no neighboring protons to couple with, so they will appear as a singlet (s).

Predicted Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | 8.0 - 8.5 | Doublet of Doublets (dd) | ³J(H4-H5) = 7-9, ⁴J(H5-F6) = 3-7 | 1H |

| H-4 | 7.5 - 8.0 | Doublet of Doublets (dd) | ³J(H4-H5) = 7-9, ⁵J(H4-F6) = 1-3 | 1H |

| -C(CH₃)₃ | 1.5 - 1.6 | Singlet (s) | N/A | 9H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, the following experimental workflow is recommended.

Figure 2. A standardized workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion and resolution.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp, well-defined peaks.

-

Set the appropriate acquisition parameters, including a standard 90° pulse sequence, a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the free induction decay (FID) by accumulating a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

-

Conclusion

The ¹H NMR spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a rich source of structural information. A detailed analysis of the chemical shifts, coupling constants, and integration of the signals allows for the unambiguous confirmation of its structure. The predictive analysis provided in this guide, coupled with the detailed experimental protocol, serves as a robust framework for researchers working with this and similar complex heterocyclic molecules. The ability to confidently interpret such spectra is an indispensable skill in modern chemical research and development.

References

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327-339. [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in ¹H NMR. Organic Chemistry at CU Boulder. [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the ¹H NMR (O Chem) [Video]. YouTube. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to the 13C NMR Analysis of tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate

Introduction: The Significance of Structural Elucidation

Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a polysubstituted pyridine ring, a scaffold frequently encountered in the development of novel bioactive molecules. The precise arrangement of the bromo, fluoro, and tert-butyl carboxylate substituents on the pyridine core dictates its chemical reactivity, physical properties, and biological activity. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This guide will delve into the expected 13C NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts and coupling patterns.

Predicted 13C NMR Spectrum and Signal Assignment

The structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate contains nine distinct carbon atoms, and therefore, nine signals are expected in its broadband proton-decoupled 13C NMR spectrum. The prediction of their chemical shifts is based on the well-established effects of substituents on the pyridine ring and the characteristic chemical shifts of the tert-butyl ester group.

Molecular Structure and Carbon Numbering:

Caption: A streamlined workflow for the 13C NMR analysis of organic compounds.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference. [1]2. Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of CDCl₃ is often sufficient.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard power-gated proton decoupling pulse sequence for quantitative 13C NMR. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of quaternary carbons, which typically have longer relaxation times. |

| Number of Scans (ns) | 1024 or more | A higher number of scans is necessary to achieve a good signal-to-noise ratio for the less abundant ¹³C isotope. |

| Spectral Width (sw) | 250 ppm (0-250 ppm) | This range comfortably covers the expected chemical shifts of all carbon atoms in the molecule. |

| Acquisition Time (aq) | ~1.3 seconds | Determined by the spectral width and the number of data points. |

Table 2: Recommended 13C NMR Acquisition Parameters.

In-depth Spectral Interpretation: Unraveling the Substituent Effects

The interpretation of the 13C NMR spectrum relies on understanding the influence of each substituent on the electron density of the pyridine ring carbons.

-

The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the adjacent C2 and C6 carbons. In pyridine itself, C2/C6 appear at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm. [2]* The Carbonyl Group (at C2): This electron-withdrawing group further deshields the C2 carbon to which it is attached.

-

The Bromine Atom (at C3): Bromine is an electronegative atom that deshields the directly attached C3 (ipso-carbon). This effect is generally additive. [3]* The Fluorine Atom (at C6): Fluorine is the most electronegative element and exerts a strong deshielding effect on the C6 carbon. A key feature will be the presence of C-F coupling. The one-bond coupling (¹JCF) is typically large (200-250 Hz), resulting in a prominent doublet for the C6 signal. Long-range couplings to C5 (²JCF) and C4 (³JCF) are also expected, which can further aid in signal assignment. [4]* The tert-Butyl Group: The signals for the tert-butyl group are highly characteristic. The quaternary carbon (C(CH₃)₃) directly attached to the ester oxygen will appear in the 80-85 ppm region, while the three equivalent methyl carbons will give a single, intense signal in the aliphatic region (27-30 ppm). [5][6] Logical Flow of Spectral Assignment:

Caption: A logical workflow for the assignment of signals in the 13C NMR spectrum.

Conclusion

While a definitive experimental spectrum for tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is not publicly documented, a robust and reliable prediction of its 13C NMR spectrum can be achieved through the application of fundamental NMR principles and the analysis of substituent effects. This guide provides researchers with a comprehensive framework for both predicting and interpreting the spectrum of this complex heterocyclic molecule. The detailed experimental protocol and the logical approach to spectral assignment presented herein will serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling them to confidently elucidate the structures of novel substituted pyridines.

References

-

Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 927-935. [Link]

-

Perdew, J. P., et al. (2008). Supporting Information for A Facile and Efficient Synthesis of tert-Butyl Carbamates from Carboxylic Acids via a Curtius Rearrangement. The Journal of Organic Chemistry, 73(17), 6959-6961. [Link]

-

Oszczapowicz, J., & Osek, J. (1984). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 19(12), 2045. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). 13C NMR of tert-butyl 3-methyl-1H-pyrrole-1-carboxylate (3). [Link]

Sources

Mass Spectrometric Analysis of Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Complex Heterocycles

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are of paramount importance, forming the structural core of a vast array of therapeutic agents. Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a key building block in this domain, valued for its potential in the synthesis of novel pharmaceuticals. Its trifunctional nature—a pyridine ring, two distinct halogen substituents, and a bulky ester group—necessitates rigorous analytical characterization to ensure identity, purity, and stability. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate. We will delve into the practical and theoretical aspects of its analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). By understanding the characteristic fragmentation patterns and ionization behaviors, researchers and drug development professionals can confidently identify this molecule, characterize its derivatives, and monitor its presence in complex reaction mixtures.

Molecular Structure and Isotopic Considerations

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of the molecule.

Molecular Formula: C₁₀H₁₁BrFNO₂

Molecular Weight:

-

Monoisotopic Mass: 290.9954 Da

-

Average Mass: 292.10 g/mol

A key feature of this molecule's mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with electron ionization is a robust technique for the analysis of volatile and thermally stable compounds. Given the nature of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, it is amenable to GC-MS analysis, likely with an appropriate temperature program.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Predicted Fragmentation Pathway under Electron Ionization

Upon entering the EI source, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is a radical cation. This high-energy species then undergoes a series of fragmentation events to produce a characteristic mass spectrum. The predicted major fragmentation pathways are outlined below.

Caption: Predicted Electron Ionization Fragmentation Pathways.

Detailed Fragmentation Analysis:

-

Molecular Ion (m/z 291/293): The molecular ion will exhibit the characteristic 1:1 isotopic pattern for bromine. Its detection may depend on its stability under EI conditions.

-

Loss of Isobutylene (m/z 235/237): A very common and often dominant fragmentation pathway for tert-butyl esters is the McLafferty rearrangement, leading to the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da). This results in a radical cation of 3-bromo-6-fluoropicolinic acid.

-

Loss of a Tert-butyl Radical (m/z 234/236): Direct cleavage of the ester bond can result in the loss of a tert-butyl radical (•C₄H₉, 57 Da), forming a 3-bromo-6-fluoropyridinium acylium ion.

-

Tert-butyl Cation (m/z 57): The formation of the highly stable tert-butyl cation is expected and will likely be a prominent peak, if not the base peak, in the spectrum.

-

Loss of Bromine Radical (m/z 212): Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).

-

Secondary Fragmentations: The initial fragments can undergo further decomposition. For example, the fragment at m/z 235/237 can lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 207/209. This fragment can then lose a bromine radical to produce an ion at m/z 128.

| Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) | Notes |

| [M]⁺• | Molecular Ion | 291/293 | Shows characteristic 1:1 bromine isotope pattern. |

| [M - C₄H₈]⁺• | 3-bromo-6-fluoropicolinic acid radical cation | 235/237 | Result of McLafferty rearrangement. |

| [M - •C₄H₉]⁺ | 3-bromo-6-fluoropyridinium acylium ion | 234/236 | Loss of tert-butyl radical. |

| [C₄H₉]⁺ | tert-butyl cation | 57 | Often the base peak. |

| [M - •Br]⁺ | tert-butyl 6-fluoropicolinate cation | 212 | Loss of bromine radical. |

| [M - C₄H₈ - CO]⁺• | 3-bromo-6-fluoropyridine radical cation | 207/209 | Subsequent loss of CO. |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a soft ionization technique ideal for analyzing less volatile and thermally labile compounds. It is particularly well-suited for drug molecules and their metabolites in complex matrices.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water. Further dilute as necessary.

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-400.

-

Predicted Ionization and Fragmentation in ESI-MS

In positive mode ESI, the pyridine nitrogen is a likely site of protonation, leading to the formation of a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Detailed ESI-MS/MS Analysis:

-

Protonated Molecule [M+H]⁺ (m/z 292/294): This will be the precursor ion for MS/MS experiments and will display the characteristic 1:1 bromine isotopic pattern.

-

Loss of Isobutylene (m/z 236/238): Similar to EI, the loss of neutral isobutylene (56 Da) is a highly probable fragmentation pathway, resulting in the protonated 3-bromo-6-fluoropicolinic acid.

-

Loss of Tert-butyl Formate (m/z 192/194): Another potential fragmentation is the loss of the entire ester group as neutral tert-butyl formate (C₅H₈O₂, 100 Da), leaving the protonated 3-bromo-6-fluoropyridine.

| Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) | Notes |

| [M+H]⁺ | Protonated Molecule | 292/294 | Precursor ion in ESI-MS/MS. |

| [M+H - C₄H₈]⁺ | Protonated 3-bromo-6-fluoropicolinic acid | 236/238 | Common loss from tert-butyl esters. |

| [M+H - C₅H₈O₂]⁺ | Protonated 3-bromo-6-fluoropyridine | 192/194 | Loss of the entire ester group. |

Conclusion: A Roadmap for Confident Characterization

The mass spectrometric analysis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is defined by the interplay of its three key structural motifs: the bromine atom, the tert-butyl ester, and the fluoropyridine core. The characteristic 1:1 isotopic signature of bromine provides an unmistakable marker for this compound and its bromine-containing fragments. Under electron ionization, the fragmentation is expected to be dominated by the loss of isobutylene or the formation of the tert-butyl cation. In the gentler conditions of electrospray ionization, the primary fragmentation event of the protonated molecule is the neutral loss of isobutylene.

By leveraging the methodologies and understanding the fragmentation logic detailed in this guide, researchers, scientists, and drug development professionals can effectively utilize mass spectrometry for the unambiguous identification, purity assessment, and quality control of this important synthetic intermediate. This analytical rigor is fundamental to ensuring the integrity of the drug development pipeline, from early-stage discovery to final product manufacturing.

References

- AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.

- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry?

- Chemistry Steps. Isotopes in Mass Spectrometry.

- Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- Chemguide. mass spectra - the M+2 peak.

- SK pharmteco. Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.

- BenchChem. (2025). Unveiling Fragmentation Nuances: A Comparative Guide to Labeled and Unlabeled Tert-Butylamine Mass Spectrometry.

- ResearchGate. The predicted fragmentation of 4-t-butylbenzyl carboxylate.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

- Cenmed. tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate (C007B-289023).

-

PubChem. tert-Butyl 4-amino-6-fluoropyridine-3-carboxylate. Retrieved from [Link]

- NIST. 2-tert-Butylpyridine.

-

PubChem. Butyl pyridine-2-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, a robust experimental protocol, and a detailed analysis of the expected spectral features of this molecule.

Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2][3] By measuring the absorption of infrared radiation, we can identify the functional groups present in a sample, providing a molecular "fingerprint" that is invaluable for structural elucidation, quality control, and reaction monitoring.[4] For complex organic molecules such as tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, IR spectroscopy offers a rapid and reliable method to confirm the presence of key structural motifs, including the ester, the substituted pyridine ring, and the carbon-halogen bonds. This guide will walk through the process of analyzing this specific molecule, from sample preparation to spectral interpretation.

Theoretical Background: Molecular Vibrations and IR Absorption

The fundamental principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[4][5] These vibrations can be categorized as either stretching (a change in bond length) or bending (a change in bond angle).[5] For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[5]

The resulting IR spectrum is a plot of absorbed light intensity (transmittance or absorbance) versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹).[1] Different functional groups exhibit characteristic absorption bands within specific regions of the IR spectrum, allowing for their identification.

Experimental Protocol: Acquiring the IR Spectrum

Given that tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a solid at room temperature, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the recommended technique due to its minimal sample preparation requirements and high-quality, reproducible results.[6][7][8][9]

Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation:

-

Ensure the diamond ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

Place a small amount (a few milligrams) of the solid tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[10]

-

Data Acquisition Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

-

Apodization: Happ-Genzel

The following diagram illustrates the general workflow for acquiring the FTIR spectrum using the ATR technique.

Spectral Analysis and Interpretation

The infrared spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is expected to exhibit a series of absorption bands corresponding to its various functional groups. The following sections detail the anticipated key absorptions.

Carbonyl (C=O) Stretching Vibration

The most prominent and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretch of the ester functional group. For a saturated ester, this absorption is typically strong and sharp, appearing in the range of 1750-1735 cm⁻¹.[11][12][13] The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom may slightly shift this frequency.

C-O Stretching Vibrations

Esters also display two characteristic C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).[12][14][15] These are typically strong and can be useful for confirming the presence of the ester group.

Aromatic Pyridine Ring Vibrations

The substituted pyridine ring will give rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[16][17]

-

C=C and C=N Ring Stretching: A series of medium to strong, sharp absorptions will appear in the 1600-1450 cm⁻¹ range, which are characteristic of the aromatic ring skeletal vibrations.[16][17][18]

Aliphatic C-H Stretching and Bending Vibrations

The tert-butyl group will produce characteristic aliphatic C-H stretching and bending vibrations:

-

C-H Stretching: Strong absorptions are expected in the 2975-2860 cm⁻¹ region.[19]

-

C-H Bending: Medium intensity bands corresponding to methyl group bending will appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[19]

Carbon-Halogen Vibrations

-

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1360-1000 cm⁻¹ region.[20] The exact position can be sensitive to the electronic environment.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹.[21]

The diagram below illustrates the key vibrational modes of the functional groups in tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.

Summary of Expected Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (tert-butyl) | 2975 - 2860 | Strong |

| C=C, C=N Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong, Sharp |

| C-H Bend | Aliphatic (tert-butyl) | 1470 - 1350 | Medium |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-F Stretch | Fluoroaromatic | 1360 - 1000 | Strong |

| C-Br Stretch | Bromoaromatic | 690 - 515 | Medium to Strong |

Conclusion

The infrared spectrum of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate provides a wealth of information for its structural confirmation. By employing ATR-FTIR spectroscopy, a high-quality spectrum can be readily obtained. The key to accurate interpretation lies in the systematic assignment of the observed absorption bands to the specific vibrational modes of the molecule's functional groups. This guide provides a robust framework for performing such an analysis, enabling researchers to confidently identify and characterize this and similar complex organic molecules.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Carbon–fluorine bond. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

Infrared Spectroscopy-Principles, Instrumentation and Application. (n.d.). In Slideshare. Retrieved from [Link]

-

IR Spectrum: Esters. (n.d.). Química Organica.org. Retrieved from [Link]

-

ATR-FTIR: An Overview. (2021, October 12). AZoLifeSciences. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [Video]. YouTube. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Infrared spectroscopy. (2024, January 4). In Wikipedia. Retrieved from [Link]

-

IR (infrared) spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

-

Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. Retrieved from [Link]

-

What Is the Basic Principle of IR Spectroscopy? [+Applications]. (2025, January 30). Surplus Solutions. Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). In ResearchGate. Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry | OpenStax. Retrieved from [Link]

-

Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... (n.d.). In ResearchGate. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024, May 30). The Journal of Chemical Physics. AIP Publishing. Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). In Chemistry LibreTexts. Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). In ResearchGate. Retrieved from [Link]

-

tert-Butyl bromide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

3-Bromo-6-(tert-butylthio)-2-fluoropyridine. (n.d.). In PubChem. Retrieved from [Link]

-

infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. microbenotes.com [microbenotes.com]

- 4. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 5. Infrared Spectroscopy-Principles, Instrumentation and Application | PPTX [slideshare.net]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. agilent.com [agilent.com]

- 8. edinst.com [edinst.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Spectrum: Esters [quimicaorganica.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 21. orgchemboulder.com [orgchemboulder.com]

Solubility Profile of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Research Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction chemistry and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, a substituted pyridine derivative of interest in modern drug discovery.[3] Given the absence of published empirical data for this specific molecule, this paper establishes a predictive analysis based on its structural components and furnishes a detailed, field-proven experimental protocol for its quantitative solubility determination in various organic solvents. This document is intended to serve as a practical tool for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Strategic Importance of Pyridine Scaffolds

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, recognized as the second most utilized nitrogen heterocycle in FDA-approved pharmaceuticals.[3] Their prevalence stems from their ability to form hydrogen bonds, participate in π-stacking interactions, and serve as a bioisosteric replacement for phenyl rings, often improving metabolic stability and aqueous solubility.[3] The subject of this guide, tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, is a functionalized pyridine carboxylic acid derivative. Such compounds are highly sought-after in the pharmaceutical industry for their broad spectrum of biological activities and their utility as versatile intermediates in the synthesis of complex molecules.[3]

Understanding the solubility of this compound is a crucial first step in its journey from a laboratory curiosity to a potential therapeutic agent.[1][2] Solubility dictates the choice of solvents for synthesis and purification, influences the ability to prepare stock solutions for screening assays, and is a key factor in designing formulations for preclinical and clinical studies.[4][5] This guide will first deconstruct the molecule to predict its solubility behavior before providing a robust methodology to empirically validate these predictions.

Theoretical Solubility Analysis: A Structure-Based Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.[3] We can predict the general solubility of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate by examining its key functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces polarity.[1] This feature suggests favorable interactions with polar solvents.

-

Halogen Substituents (Bromo- and Fluoro-): The electronegative fluorine and bromine atoms contribute to the molecule's overall dipole moment, enhancing its polarity. However, their impact on solubility is modest compared to groups capable of hydrogen bonding.[2][6]

-

tert-Butyl Ester Group: This is a critical feature with a dual impact. The ester carbonyl group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[6] Conversely, the bulky, non-polar tert-butyl group is hydrophobic and sterically hinders interactions.[7] This large non-polar component will significantly enhance solubility in non-polar organic solvents while potentially limiting solubility in highly polar, protic solvents like water.[8][9] The tert-butyl group is often added to molecules to improve their solubility in organic media by disrupting crystal lattice packing and reducing aggregation.[9]

Predicted Solubility Trend:

Based on this analysis, tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is expected to exhibit the following solubility profile:

-

High Solubility: In moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) and polar aprotic solvents (e.g., DMSO, DMF) where dipole-dipole interactions and hydrogen bond acceptance are primary drivers.

-

Moderate to Good Solubility: In non-polar solvents (e.g., Toluene, Hexane) due to the significant hydrophobic character of the tert-butyl group and the overall molecular structure.

-

Lower Solubility: In polar protic solvents (e.g., Ethanol, Methanol), where the solvent's strong hydrogen-bonding network must be disrupted. The molecule can accept hydrogen bonds but cannot donate them, which is a disadvantage in these solvents.[2][6]

The following diagram illustrates the key intermolecular forces at play between the solute and representative solvent types.

Caption: Predicted intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the equilibrium state.[10]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[10][11] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is measured analytically.[12]

Detailed Step-by-Step Protocol

Materials:

-

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate (solid)

-

Selected organic solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Toluene, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

-

Preparation: Add an excess of solid tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2 mL of each selected solvent.[12]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the mixtures to shake for at least 24 to 48 hours to ensure equilibrium is reached.[13][14] For some compounds, 72 hours may be necessary, and this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) to see if the concentration has plateaued.[14]

-